molecular formula C17H14ClN3O2S B2909337 N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 872701-33-2

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

货号 B2909337
CAS 编号: 872701-33-2
分子量: 359.83
InChI 键: QUZQIRUHTIRDQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide, also known as CBP-307, is a novel small-molecule inhibitor of the protein tyrosine phosphatase SHP-2. SHP-2 is a key regulator of cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and developmental disorders. CBP-307 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用机制

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide inhibits the activity of SHP-2 by binding to its catalytic domain and inducing a conformational change that disrupts its interaction with its substrates. This results in the inhibition of downstream signaling pathways that are regulated by SHP-2, including the MAPK/ERK and PI3K/AKT pathways. This leads to the suppression of cell proliferation, migration, and survival, as well as the modulation of immune cell function.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to have a broad spectrum of activity against various cancer cell lines, including those that are resistant to conventional chemotherapeutic agents. In addition, this compound has been shown to modulate immune cell function, including the suppression of autoreactive T cells and the enhancement of antitumor immune responses.

实验室实验的优点和局限性

One of the main advantages of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is its specificity for SHP-2, which distinguishes it from other small-molecule inhibitors that target multiple protein tyrosine phosphatases. This allows for a more precise modulation of cellular signaling pathways and reduces the risk of off-target effects. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

未来方向

There are several potential directions for future research on N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide. One area of interest is the development of more potent and selective SHP-2 inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in combination with other drugs, particularly immune checkpoint inhibitors, which can enhance antitumor immune responses. Finally, the clinical development of this compound as a therapeutic agent for cancer, autoimmune disorders, and developmental disorders is an important future direction that will require further preclinical and clinical studies.

合成方法

The synthesis of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide involves several steps, including the coupling of 4-chlorobenzylamine with 2-bromoacetophenone, followed by the cyclization of the resulting intermediate with furan-2-carboxaldehyde and 3-aminopyridazine. The final step involves the thiolation of the pyridazine ring with 2-chloroethyl ethyl sulfide. The overall yield of the synthesis is around 15%.

科学研究应用

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and developmental disorders. In cancer, this compound has shown potent antitumor activity in vitro and in vivo, particularly in tumors that are dependent on SHP-2 signaling. In autoimmune disorders, this compound has been shown to suppress the activity of autoreactive T cells and to ameliorate disease symptoms in animal models of multiple sclerosis and rheumatoid arthritis. In developmental disorders, this compound has been shown to improve cognitive function and social behavior in animal models of Noonan syndrome and autism spectrum disorder.

属性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZQIRUHTIRDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。